![molecular formula C7H14N2OS B14718786 Piperidine, 1-[(methylamino)thioxomethoxy]- CAS No. 21094-45-1](/img/structure/B14718786.png)
Piperidine, 1-[(methylamino)thioxomethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[(methylamino)thioxomethoxy]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound features a piperidine ring substituted with a methylamino group and a thioxomethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the use of cyclic iminium salts as versatile intermediatesFor the synthesis of 1-[(methylamino)thioxomethoxy]piperidine, a common approach involves the reaction of piperidine with methylamine and a thioxomethoxy reagent under controlled conditions .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production. Additionally, modified Birch reduction using sodium in ethanol can also be employed to reduce pyridine to piperidine .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(methylamino)thioxomethoxy]- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, resulting in the conversion of double bonds to single bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of piperidine-based compounds .
Scientific Research Applications
Piperidine derivatives, including 1-[(methylamino)thioxomethoxy]piperidine, have numerous applications in scientific research:
Chemistry: These compounds are used as building blocks in the synthesis of complex organic molecules.
Biology: Piperidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Many piperidine-based compounds are explored as potential drug candidates for various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of piperidine, 1-[(methylamino)thioxomethoxy]- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. These compounds can induce apoptosis in cancer cells through caspase-dependent pathways . Additionally, piperidine derivatives may interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with an aromatic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally related to piperidine but with a smaller ring size.
Piperazine: A six-membered ring with two nitrogen atoms, often used in pharmaceuticals.
Uniqueness
Piperidine, 1-[(methylamino)thioxomethoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylamino and thioxomethoxy groups allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
21094-45-1 |
|---|---|
Molecular Formula |
C7H14N2OS |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
O-piperidin-1-yl N-methylcarbamothioate |
InChI |
InChI=1S/C7H14N2OS/c1-8-7(11)10-9-5-3-2-4-6-9/h2-6H2,1H3,(H,8,11) |
InChI Key |
NZFRYIJIFINMLX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)ON1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



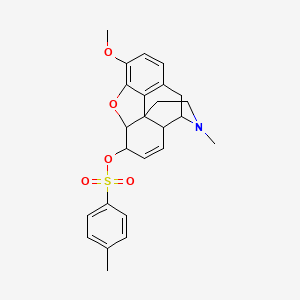




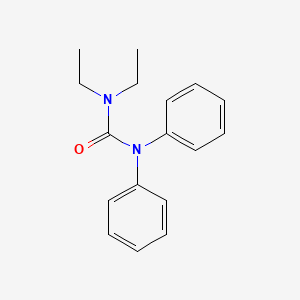
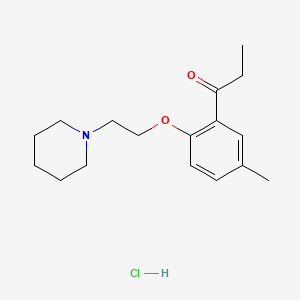
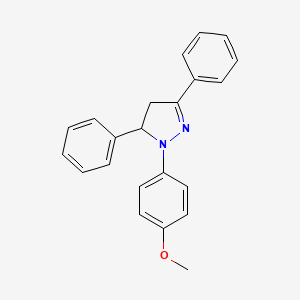
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
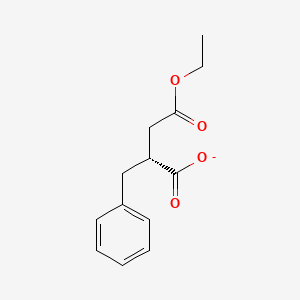
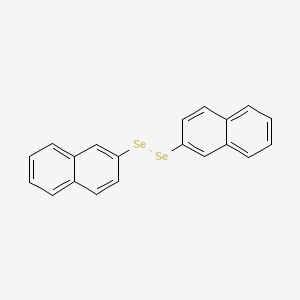
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)
